molecular formula C9H17N5O B7800421 2,6-bis(propan-2-ylamino)-1H-1,3,5-triazin-4-one

2,6-bis(propan-2-ylamino)-1H-1,3,5-triazin-4-one

Cat. No.: B7800421
M. Wt: 211.26 g/mol
InChI Key: RUOTUMSRCIMLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-methoxybenzonitrile . It is an organic compound with the molecular formula C8H8N2O and a molecular weight of 148.17 g/mol . This compound is a derivative of benzonitrile, featuring an amino group and a methoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-amino-5-methoxybenzonitrile can be synthesized through various methods. One common approach involves the reaction of 5-methoxy-2-nitrobenzonitrile with a reducing agent such as iron powder in the presence of hydrochloric acid . The reaction typically proceeds under reflux conditions, resulting in the reduction of the nitro group to an amino group.

Industrial Production Methods: In industrial settings, the production of 2-amino-5-methoxybenzonitrile often involves the use of catalytic hydrogenation . This method employs a catalyst such as palladium on carbon to facilitate the reduction of the nitro group to an amino group under hydrogen gas pressure.

Types of Reactions:

    Oxidation: 2-amino-5-methoxybenzonitrile can undergo oxidation reactions to form corresponding .

    Reduction: The compound can be reduced further to form .

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are commonly used.

    Reduction: or can be employed for further reduction.

    Substitution: like or can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

2-amino-5-methoxybenzonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including and .

    Medicine: It serves as a building block in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-methoxybenzonitrile involves its interaction with specific molecular targets. The amino group and methoxy group on the benzene ring allow it to participate in various biochemical pathways. It can act as a ligand binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-amino-4-methoxybenzonitrile
  • 2-amino-3-methoxybenzonitrile
  • 2-amino-6-methoxybenzonitrile

Comparison: 2-amino-5-methoxybenzonitrile is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This positioning influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications where others may not be as effective.

Properties

IUPAC Name

2,6-bis(propan-2-ylamino)-1H-1,3,5-triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-5(2)10-7-12-8(11-6(3)4)14-9(15)13-7/h5-6H,1-4H3,(H3,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOTUMSRCIMLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=O)N=C(N1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC1=NC(=O)N=C(N1)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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